
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a nitrile group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methylphenyl derivatives followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity . The resulting 2-bromo-4-methylphenol can then be further reacted with appropriate reagents to introduce the nitrile and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to ensure high yield and selectivity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent addition rates, can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals.
Medicine: It can be a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, its derivatives may interact with enzymes or receptors to exert their effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenyl isocyanate: This compound has a similar bromine and methyl substitution pattern but differs in its functional groups.
2-Bromo-4-methylpropiophenone: Another similar compound with a bromine and methyl substitution, used in pharmaceutical synthesis.
Uniqueness
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-(2-bromo-4-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
InChI Key |
RCOVRUTUBSKIIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



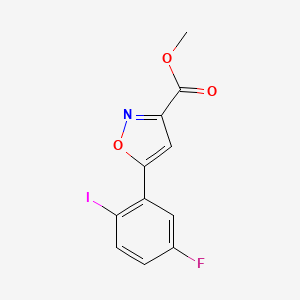
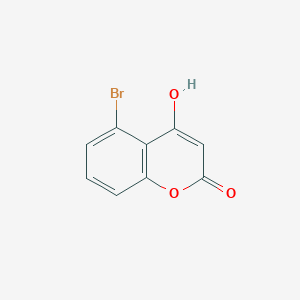
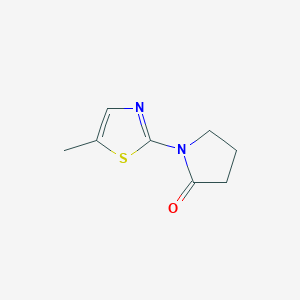
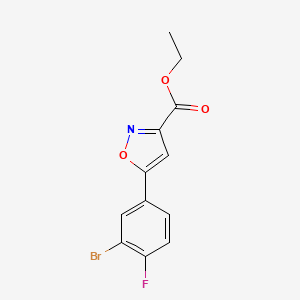

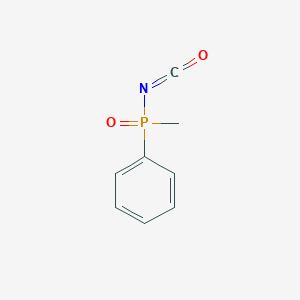
![3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B15338174.png)
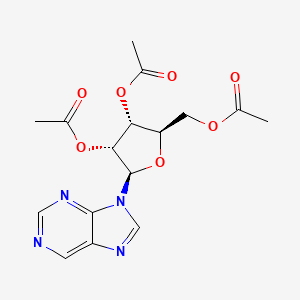
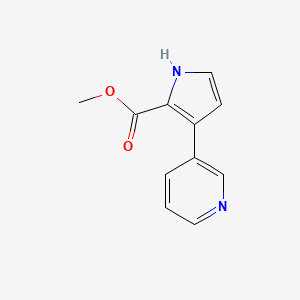
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)
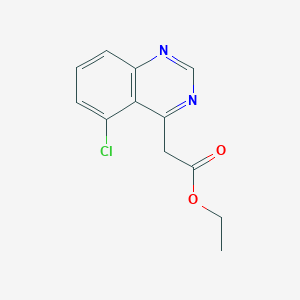
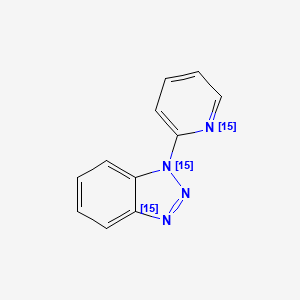
![3-Oxo-3-[3-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B15338204.png)
